molecular formula C14H18N2O3S B047480 dansyl-ethanolamine CAS No. 5282-89-3

dansyl-ethanolamine

Cat. No.: B047480
CAS No.: 5282-89-3
M. Wt: 294.37 g/mol
InChI Key: OLNUFXNRCJFBMZ-UHFFFAOYSA-N
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Description

Dansyl-ethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Dansyl-ethanolamine, also known as 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide, is primarily used as a reagent in biochemical research . It reacts with free amino groups of peptides and proteins , making it a useful tool for identifying N-terminal amino acids .

Mode of Action

This compound reacts with free amines, yielding dansylated reaction products . This reaction occurs when dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . The resulting dansylated products are well-retained on reverse-phase columns .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the derivatization of amino acids. This process enhances the retention of these compounds on reverse-phase columns, facilitating their analysis via liquid chromatography-mass spectrometry (LC-MS) .

Result of Action

The primary result of this compound’s action is the formation of dansylated amino acids. These compounds are fluorescent under UV light, which allows for their identification via thin-layer chromatography . This makes this compound a valuable tool for the identification of amino acids, particularly in peptide sequence determination .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and water activity can affect the rate and extent of the reaction between this compound and free amines . Additionally, the compound’s stability may be affected by storage conditions . It’s recommended to store the compound at +2°C to +8°C .

Biological Activity

Dansyl-ethanolamine is a derivative of dansyl chloride, a fluorescent labeling agent widely utilized in biochemical research for the detection and quantification of amines and alcohols. This compound has garnered attention for its potential biological activities, particularly in the context of cellular processes and analytical chemistry.

Dansylation Process: Dansylation involves the reaction of dansyl chloride with primary amines or alcohols, resulting in a dansylated derivative that exhibits enhanced fluorescence properties. This process significantly improves the sensitivity of detection methods such as liquid chromatography-mass spectrometry (LC-MS) . The dansyl group provides a strong fluorescent signal, making it easier to analyze compounds in complex biological samples.

Table 1: Summary of Dansylation Reaction Conditions

CompoundReaction TimeYield (%)Conditions
Ethanol30 minHighNa2CO3 buffer
GHB30 minHighAqueous solution
Cholesterol1 hour96DMAP, N,N-diisopropylethylamine
TestosteroneVariableHighESI positive ion mode

Biological Activity and Applications

1. Cellular Membrane Dynamics: Recent studies indicate that phosphatidylethanolamine (PE), a major component of cellular membranes, is synthesized from ethanolamine. The biosynthesis pathway involving ethanolamine is crucial for maintaining cell membrane integrity and function . this compound can serve as a tracer in studies examining membrane dynamics due to its fluorescent properties.

2. Cancer Research: The role of phosphatidylethanolamine in cancer cell metabolism has been highlighted in various studies. For instance, alterations in PE biosynthesis have been linked to cancer cell survival and proliferation . By utilizing this compound in metabolomic analyses, researchers can gain insights into metabolic changes associated with tumor progression.

3. Protein Interaction Studies: Dansylated compounds have been employed in Förster Resonance Energy Transfer (FRET) experiments to study protein interactions. The dansyl moiety acts as an acceptor, allowing for the investigation of interactions between proteins such as serum albumin and other biomolecules . This application is critical for understanding biochemical pathways and developing therapeutic agents.

Case Studies

Case Study 1: Metabolomic Profiling in Cancer Cells
A study utilized this compound to investigate metabolic changes in liver carcinoma cells. The researchers employed semi-targeted metabolomics to identify significant alterations in metabolite levels, revealing insights into the metabolic reprogramming that occurs in cancer cells . The findings indicated that certain metabolites were markedly elevated, suggesting potential targets for therapeutic intervention.

Case Study 2: Protein Binding Studies
In another investigation, this compound was used to explore binding interactions with human serum albumin (HSA). The study demonstrated that the dansyl group facilitated energy transfer between HSA and the dansylated compound, providing valuable data on binding affinities and interaction dynamics . This information is essential for drug design and understanding pharmacokinetics.

Properties

IUPAC Name

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNUFXNRCJFBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512747
Record name 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5282-89-3
Record name 5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5282-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, dansyl chloride (5.05 g, 18.72 mmol) was placed in a dry 250 mL round bottom flask equipped with a stir bar. Dry methylene chloride (50 mL) was added via syringe, the flask attached to an addition funnel and the system cooled to 0° C. Ethanolamine (1.25 g, 1.24 mL, 20.59 mmol), triethylamine (2.27 g, 3.13 mL, 22.46 mmol), and 75 mL of dry methylene chloride were loaded into the addition funnel, and the solution was added dropwise with stirring over 30 min. The solution was stirred for an additional 30 min before the ice bath was removed, the solution allowed to reach ambient temperature and left to stir for an additional 14 hours.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.